molecular formula C26H26N4 B11520927 1,1'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)

1,1'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)

Cat. No.: B11520927
M. Wt: 394.5 g/mol
InChI Key: BLDAQIRKIICGFT-UHFFFAOYSA-N
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Description

1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound featuring two benzodiazole rings Benzodiazoles are heterocyclic compounds containing nitrogen atoms in their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE involves multiple steps, typically starting with the preparation of the benzodiazole core. The process may include:

    Formation of Benzodiazole Rings: This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.

    Substitution Reactions: Introducing methyl groups at specific positions on the benzodiazole rings using methylating agents.

    Coupling Reactions: Connecting the two benzodiazole units via a methylene bridge, often using reagents like formaldehyde or other methylene donors under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient catalysts to improve reaction yields and selectivity.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzodiazole rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced benzodiazole derivatives.

    Substitution Products: Various substituted benzodiazole compounds.

Scientific Research Applications

1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Chemical Sensors: Utilization in the design of sensors for detecting specific analytes due to its fluorescence properties.

Mechanism of Action

The mechanism of action of 1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE depends on its specific application:

    Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Material Properties: In materials science, its electronic properties are crucial, influencing its behavior in electronic devices.

    Biological Activity: The compound may exert its effects by binding to DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

    Benzimidazole: A simpler analog with similar heterocyclic structure but fewer substituents.

    Indole Derivatives: Compounds like indole and its derivatives share structural similarities and biological activities.

    Other Benzodiazoles: Compounds with different substituents on the benzodiazole rings, offering varied properties and applications.

Uniqueness: 1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of two benzodiazole units connected by a methylene bridge. This structure imparts distinct electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C26H26N4

Molecular Weight

394.5 g/mol

IUPAC Name

1-[[2,5-dimethyl-4-[(2-methylbenzimidazol-1-yl)methyl]phenyl]methyl]-2-methylbenzimidazole

InChI

InChI=1S/C26H26N4/c1-17-13-22(16-30-20(4)28-24-10-6-8-12-26(24)30)18(2)14-21(17)15-29-19(3)27-23-9-5-7-11-25(23)29/h5-14H,15-16H2,1-4H3

InChI Key

BLDAQIRKIICGFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CN2C(=NC3=CC=CC=C32)C)C)CN4C(=NC5=CC=CC=C54)C

Origin of Product

United States

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